(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone
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Overview
Description
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone is a complex organic compound that features a unique combination of benzothiazole, piperidine, and benzofuran moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-tubercular properties .
Preparation Methods
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone typically involves multi-step reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines.
Scientific Research Applications
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and anti-tubercular activities
Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis and inflammatory conditions
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the inflammatory response . Additionally, molecular docking studies suggest that this compound can bind to protein receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds also exhibit anti-inflammatory properties but differ in their structural components and specific activities.
4-(substituted benzylidene)-3-((benzo[d]thiazol-2-ylthio)methyl)isoxazol-5(4H)-one: These derivatives are known for their anti-tubercular activities and have different substitution patterns compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H18N2O2S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-benzofuran-2-yl-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C21H18N2O2S/c24-21(18-13-15-5-1-3-7-17(15)25-18)23-11-9-14(10-12-23)20-22-16-6-2-4-8-19(16)26-20/h1-8,13-14H,9-12H2 |
InChI Key |
OHJMYTOKUBNCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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